1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone
CAS No.: 674814-37-0
Cat. No.: VC15584886
Molecular Formula: C20H21N3O5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674814-37-0 |
|---|---|
| Molecular Formula | C20H21N3O5 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone |
| Standard InChI | InChI=1S/C20H21N3O5/c1-13-5-8-16(11-18(13)23(25)26)19-21-22(14(2)24)20(3,28-19)12-15-6-9-17(27-4)10-7-15/h5-11H,12H2,1-4H3 |
| Standard InChI Key | LAOLHNJKEZIXNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN(C(O2)(C)CC3=CC=C(C=C3)OC)C(=O)C)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone, reflects its heterocyclic 1,3,4-oxadiazole backbone. Key structural features include:
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Oxadiazole ring: A five-membered ring containing two nitrogen atoms and one oxygen atom, providing rigidity and electronic diversity.
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4-Methoxyphenylmethyl group: Introduces electron-donating methoxy substituents, enhancing solubility and π-π stacking potential.
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4-Methyl-3-nitrophenyl group: A nitro-substituted aromatic ring contributing electron-withdrawing effects and lipophilicity.
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Acetyl group: A ketone moiety at position 3, enabling hydrogen bonding and metabolic stability.
The molecular formula C20H21N3O5 (molecular weight: 383.4 g/mol) was confirmed via high-resolution mass spectrometry, while its stereochemistry and conformation were validated using NMR and X-ray crystallography.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5 |
| Molecular Weight | 383.4 g/mol |
| Solubility (pH 7.4) | 6.3 µg/mL |
| LogP (Predicted) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone follows a modular approach:
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Precursor Preparation:
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4-Methoxybenzyl hydrazine and 4-methyl-3-nitrobenzoic acid are condensed under reflux in toluene with azeotropic water removal, yielding the corresponding hydrazide.
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Cyclization:
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The hydrazide undergoes cyclization with acetyl chloride in dimethylformamide (DMF) at 80°C, catalyzed by p-toluenesulfonic acid (PTSA), to form the oxadiazole ring.
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Purification:
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Crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity, as verified by HPLC.
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Reaction Optimization
Critical parameters influencing yield (72–78%) include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar alternatives.
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Catalyst Loading: 5 mol% PTSA maximizes ring closure without side reactions.
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Temperature Control: Maintaining 80°C prevents decomposition of nitro groups.
In vitro assays against MCF-7 breast cancer cells demonstrated an IC50 of 0.98 µM, surpassing reference drug doxorubicin (IC50 = 1.2 µM) . Molecular docking revealed strong binding to EGFR tyrosine kinase (ΔG = −10.5 kcal/mol), with the nitro group forming critical hydrogen bonds with Lys745 and Met793 residues .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). The methoxyphenyl moiety likely disrupts bacterial membrane integrity via hydrophobic interactions.
Anti-Inflammatory Activity
In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced inflammation by 68% after 4 hours, outperforming indomethacin (54%). This effect correlates with COX-2 inhibition, as shown in ELISA assays.
Computational and Pharmacokinetic Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 12.7 × 10⁻⁶ cm/s) suggests favorable intestinal absorption.
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Metabolism: Predicted CYP3A4 substrate with moderate hepatic extraction (Eh = 0.43).
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Toxicity: Ames test-negative; low hERG inhibition risk (IC50 > 30 µM).
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis identified key descriptors:
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Molar Refractivity (MR): MR > 90 correlates with enhanced EGFR affinity (r² = 0.82).
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Topological Polar Surface Area (TPSA): TPSA < 80 Ų improves blood-brain barrier penetration .
Comparative Analysis with Analogues
Role of Nitro Substituents
Replacing the 3-nitro group with methoxy (as in analogue EVT-2503632) reduced anticancer activity by 4-fold, underscoring nitro’s role in charge transfer interactions.
Oxadiazole vs. Triazole Cores
Compared to triazole derivatives, the 1,3,4-oxadiazole core confers 30% higher metabolic stability in human liver microsomes, attributed to reduced oxidative susceptibility .
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